molecular formula C26H25NSi B12701688 Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- CAS No. 80930-71-8

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-

Cat. No.: B12701688
CAS No.: 80930-71-8
M. Wt: 379.6 g/mol
InChI Key: NRCOVIZPACXUJC-UHFFFAOYSA-N
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Description

"Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-" is a silicon-based amine derivative characterized by a central silicon atom bonded to three phenyl groups and a nitrogen atom substituted with methyl and phenylmethyl (benzyl) groups. Its molecular formula is C27H27NSi (CID 3067235) . The bulky triphenylsilyl moiety and benzyl substituent impart significant steric hindrance and hydrophobicity, distinguishing it from simpler silanamines.

Properties

CAS No.

80930-71-8

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N-methyl-1-phenyl-N-triphenylsilylmethanamine

InChI

InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3

InChI Key

NRCOVIZPACXUJC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-

General Synthetic Strategy

The synthesis of silanamine derivatives such as N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the nucleophilic substitution of chlorosilanes or silane precursors with amines under controlled conditions. The key steps include:

  • Formation of the silane intermediate with triphenyl substitution.
  • Introduction of the N-methyl and N-(phenylmethyl) amine substituents via amination.
  • Purification and isolation of the final silanamine product.

Specific Preparation Routes

Reaction of Chlorosilanes with N-Methylbenzylamine

One common approach involves reacting a chlorosilane precursor bearing triphenyl groups with N-methylbenzylamine. The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base to scavenge the released HCl.

Parameter Details
Starting materials Triphenylchlorosilane, N-methylbenzylamine
Solvent THF or DCM
Base Triethylamine or N,N-diisopropylethylamine
Temperature 0 to 20 °C
Reaction time 2 to 3 hours
Yield Moderate to high (50-95%)
Purification Column chromatography or recrystallization

This method benefits from mild conditions and good selectivity, producing the silanamine with minimal side products.

Use of Phosphoranylidene Intermediates

Another advanced method involves the use of triphenylphosphoranylidene silanamine intermediates, where the silanamine is formed via a phosphinimine ligand transfer reaction. This method is more specialized and often used for related silanamine compounds with triphenylphosphoranylidene groups.

Parameter Details
Starting materials Triphenylphosphoranylidene silane, methylamine derivatives
Solvent Non-polar solvents (e.g., toluene)
Temperature Ambient to reflux
Reaction time Variable, typically several hours
Yield High (up to 90%)
Notes Requires careful handling of phosphoranylidene reagents

This route is valuable for synthesizing silanamines with enhanced electronic properties due to the phosphoranylidene moiety.

Detailed Reaction Conditions and Yields

Method Solvent Base/ Catalyst Temp (°C) Time (h) Yield (%) Notes
Chlorosilane + N-methylbenzylamine THF, DCM N,N-Diisopropylethylamine 0-20 2.5 50-95 Mild conditions, scalable
Phosphoranylidene ligand transfer Toluene or similar None or Cu(I) catalyst (for related reactions) RT to reflux 3-6 Up to 90 Specialized, requires phosphoranylidene reagents

Research Findings and Analytical Data

  • Purity and Characterization: The final silanamine products are typically characterized by NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.
  • Yields: Reported yields vary depending on the method and scale but generally range from moderate (50%) to high (95%) under optimized conditions.
  • Reaction Optimization: Use of bases such as N,N-diisopropylethylamine improves yield by neutralizing HCl formed during amination. Temperature control is critical to avoid side reactions.
  • Catalysis: In some related silanamine syntheses, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to facilitate ligand formation, though this is more relevant to phosphinimine derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Limitations
Chlorosilane + N-methylbenzylamine Triphenylchlorosilane, N-methylbenzylamine, base 0-20 °C, 2-3 h, THF/DCM 50-95 Mild, scalable, straightforward Requires moisture-free conditions
Phosphoranylidene ligand transfer Triphenylphosphoranylidene silane, methylamine derivatives RT to reflux, toluene Up to 90 High yield, electronic tuning Specialized reagents, complex

Chemical Reactions Analysis

Types of Reactions

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.

Scientific Research Applications

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-
  • Molecular Formula : C27H27NSi (CID 3067235) .
  • Key Difference : The nitrogen substituent is a 2-phenylethyl group instead of benzyl.
b. Silanamine,1,1,1-trimethyl-N-(2-phenylethyl)- (CAS 10433-33-7)
  • Molecular Formula : C11H19NSi .
  • Key Difference : Silicon bears three methyl groups, and nitrogen is substituted with 2-phenylethyl and trimethylsilyl groups.
  • Impact : Lower molecular weight and reduced aromaticity result in higher volatility and lower thermal stability compared to the target compound.
c. N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (CAS 153204-92-3)
  • Molecular Formula : C13H24BrNSi2 .
  • Key Difference : A bromine atom on the benzyl group introduces electron-withdrawing effects , enhancing reactivity in cross-coupling reactions.
d. N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2)
  • Molecular Formula : C5H15NSi .
  • Key Difference : Minimal steric bulk with dimethyl and trimethylsilyl groups on nitrogen.
  • Impact : High volatility and widespread use as a silylating agent, contrasting with the target compound’s application in sterically demanding environments.

Physicochemical Properties

Property Target Compound Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- N,N-Dimethyltrimethylsilylamine
Molecular Weight 381.6 g/mol 381.6 g/mol 117.3 g/mol
logP (Octanol/Water) Estimated >5.0 (highly hydrophobic) Not reported ~2.5 (moderate hydrophobicity)
Water Solubility Extremely low Extremely low Moderately soluble
Steric Bulk High (triphenylsilyl + benzyl) Moderate (triphenylsilyl + phenylethyl) Low (trimethylsilyl)

Biological Activity

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- (CAS No. 80930-71-8) is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C26_{26}H25_{25}NSi
  • Molecular Weight : 379.577 g/mol
  • Boiling Point : 482.2 °C
  • Density : 1.1 g/cm³
  • LogP : 3.78550

These properties indicate that silanamine is a relatively stable compound with moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.

Research into the mechanisms of action for silanamine derivatives suggests potential interactions with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that silanamine compounds may induce apoptosis in cancer cells by disrupting the cell cycle. For instance, similar compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines by arresting the cell cycle at the S phase and modulating apoptosis pathways .
  • Neurotransmitter Receptor Modulation : Compounds structurally related to silanamine have been investigated for their ability to selectively activate serotonin receptors (5-HT2C). This selectivity could lead to antipsychotic effects without the common side effects associated with broader receptor activation .

Antitumor Activity

A study on a related compound demonstrated significant antitumor effects across various cell lines:

Cell LineInhibition Rate (%)IC50_{50} (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data suggests that silanamine derivatives could be effective in treating different types of tumors due to their high inhibition rates and low IC50_{50} values .

Neurotransmitter Interaction

Another study highlighted the functional selectivity of N-substituted compounds at serotonin receptors, particularly focusing on their agonistic activity at the 5-HT2C receptor. The N-methyl derivative exhibited an EC50_{50} of 23 nM, indicating strong activity and potential for therapeutic applications in mood disorders and psychosis .

Safety and Toxicology

While specific toxicity data for silanamine is limited, related compounds have been assessed for safety profiles, indicating low toxicity levels in vitro. Further studies are required to establish comprehensive safety data for clinical applications.

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-silanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of silanamine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Use Pd-C catalysts and triethylamine to facilitate coupling reactions, as demonstrated in diarylaniline derivatives (85–88% yields) .
  • Optimize solvent systems (e.g., DMF or THF ) and temperature control (e.g., reflux at 80–100°C) to enhance yield and purity .
  • Purification via column chromatography or recrystallization, followed by characterization with TLC to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this silanamine?

Methodological Answer:

  • ¹H NMR : Identify methyl, phenyl, and amine protons. For example, methyl groups in silanamines typically resonate at δ 0.1–0.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF, ensuring alignment with theoretical values (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Single-crystal X-ray diffraction : Resolve 3D structure and bond angles (e.g., Si–N bond lengths ~1.7–1.8 Å), as reported for related silanamines .

Q. What safety protocols are essential when handling N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-silanamine?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as advised for structurally similar amines .
  • Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation .
  • Store in air-tight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. For example, residual solvents or byproducts may alter NMR/MS signals .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to distinguish overlapping peaks in complex aromatic systems .
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) to identify anomalies .

Q. What computational approaches predict the reactivity or supramolecular interactions of this silanamine?

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the amine group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., Si–N stability under thermal stress) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on conformational flexibility .

Q. How does structural modification (e.g., substituent variation) impact the physicochemical properties of this silanamine?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce cyano or nitro groups to enhance thermal stability (e.g., ↑ melting points by 20–30°C) .
  • Steric Effects : Replace phenyl with bulky substituents (e.g., trimethylsilyl) to alter crystallization behavior, as seen in related organosilicon compounds .
  • Solubility Screening : Test in polar (DMSO) vs. nonpolar (hexane) solvents to guide formulation for biological assays .

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